2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride
Overview
Description
2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C10H14ClN3O4S and a molecular weight of 307.76 g/mol . This compound is characterized by the presence of a nitro group, a pyrrolidine ring, and a benzenesulfonamide moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride typically involves the nitration of N-pyrrolidin-3-YL-benzenesulfonamide followed by the formation of the hydrochloride salt. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group. The resulting nitro compound is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2-Amino-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The pyrrolidine ring and benzenesulfonamide moiety contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide
- N-pyrrolidin-3-YL-benzenesulfonamide
- 2-Amino-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride
Uniqueness
2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the nitro group, pyrrolidine ring, and benzenesulfonamide moiety makes it a versatile compound with diverse applications in research and industry .
Properties
IUPAC Name |
2-nitro-N-pyrrolidin-3-ylbenzenesulfonamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S.ClH/c14-13(15)9-3-1-2-4-10(9)18(16,17)12-8-5-6-11-7-8;/h1-4,8,11-12H,5-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPPNFHXAFANMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-02-3 | |
Record name | Benzenesulfonamide, 2-nitro-N-3-pyrrolidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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